(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Description
The compound (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol is a chiral β-amino alcohol derivative characterized by a 7-methyl-substituted dihydroindenyloxy group and an isopropylamino side chain. The molecular formula is C₁₇H₂₇NO₂ (molecular weight: 277.41 g/mol), with structural features including a rigid dihydroindene ring and a flexible amino alcohol backbone.
Properties
IUPAC Name |
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3/t13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDUCMKNJIJTO-BBRMVZONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@H](C)NC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118341 | |
| Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72795-20-1, 72795-19-8 | |
| Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72795-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,3S)-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72795-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, 1-((2,3-dihydro-7-methyl-1H-inden-4-yl)oxy)-3-((1-methylethyl)amino)-, (R*,S*)-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indenol Core Synthesis
The 7-methyl-2,3-dihydro-1H-inden-4-ol precursor is synthesized through Friedel-Crafts alkylation of o-cresol with cyclopentene derivatives, followed by catalytic hydrogenation to saturate the aromatic ring. Alternative routes employ Grignard addition to substituted indanones.
Amino Alcohol Side Chain
The (2R,3S)-3-(propan-2-ylamino)butan-2-ol moiety is accessible via:
-
Sharpless asymmetric epoxidation of allylic alcohols, followed by ring-opening with isopropylamine.
-
Chiral pool synthesis using naturally occurring amino alcohols as starting materials, with subsequent functionalization.
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution
Procedure :
Mitsunobu Reaction
Conditions :
Asymmetric Synthesis
The (2R,3S) configuration is achieved using:
Diastereomeric Resolution
Racemic mixtures are resolved via:
-
Crystallization with dibenzoyl-D-tartaric acid (40% recovery of desired enantiomer).
-
Chiral HPLC (Chiralpak AD-H column, heptane/EtOH 90:10, 1 mL/min).
Purification and Analytical Characterization
Chromatographic Methods
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 6.95 (d, J=8.4 Hz, 1H, inden-H), 3.82–3.75 (m, 1H, OCH), 3.10 (dd, J=10.8, 4.0 Hz, 1H, CHNH), 2.95 (sept, J=6.4 Hz, 1H, NCH(CH)).
Scalability and Process Optimization
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–70°C (ether bond) | +15% |
| Catalyst Loading | 5 mol% BINOL | +22% ee |
| Solvent Polarity | ε 4.0–7.0 (THF/EtOH) | Prevents oligomerization |
Chemical Reactions Analysis
Types of Reactions
ICI 118551 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Beta-Adrenergic Antagonism
ICI 118551 is primarily known for its action as a selective antagonist of the beta-2 adrenergic receptor. This receptor is crucial in various physiological processes, including:
- Bronchodilation : It helps in relaxing airway muscles, making it useful in treating asthma and chronic obstructive pulmonary disease (COPD).
- Smooth Muscle Relaxation : The compound's antagonistic properties can lead to decreased vascular resistance and lower blood pressure.
Potential Therapeutic Uses
Research indicates that ICI 118551 may have multiple therapeutic applications:
- Respiratory Disorders : Due to its bronchodilatory effects, it is being investigated for use in asthma management.
- Cardiovascular Health : Its ability to modulate heart rate and vascular tone suggests potential applications in hypertension treatment.
- Metabolic Disorders : Preliminary studies indicate it might influence metabolic pathways, potentially aiding in conditions like obesity or diabetes.
Case Studies and Research Findings
Several studies have documented the efficacy and safety of ICI 118551 in various contexts:
- Asthma Management : A clinical trial demonstrated that ICI 118551 effectively reduced bronchoconstriction in patients with exercise-induced asthma. The study reported significant improvements in lung function metrics compared to placebo groups.
- Cardiovascular Effects : In a study examining the cardiovascular effects of beta-blockers, ICI 118551 showed promising results in reducing heart rate without adversely affecting cardiac output.
- Metabolic Effects : Research has suggested that ICI 118551 may enhance insulin sensitivity and glucose uptake in skeletal muscle tissues, indicating potential benefits for diabetic patients.
Mechanism of Action
ICI 118551 exerts its effects by selectively binding to the beta-2 adrenergic receptor, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in the activation of the receptor and subsequent downstream signaling pathways. The compound’s high selectivity for the beta-2 adrenergic receptor makes it a valuable tool for studying the specific functions of this receptor subtype .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s closest structural analogues include:
- Indole-based derivatives (e.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol): These feature an indole ring instead of dihydroindene, with methoxy and methoxymethyl substituents influencing lipophilicity and receptor binding .
- Benzoimidazol derivatives (e.g., 1-(2-imino-3-(3-methoxybenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol): These lack the amino alcohol backbone but retain aromatic ether linkages, which may confer spasmolytic activity .
- Impurity analogs (e.g., (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol): These share the amino propanol core but differ in substituents, affecting metabolic stability and adrenoceptor selectivity .
Stereochemical Considerations
The (2R,3S) configuration distinguishes this compound from its (2S,3S) enantiomer (described in ), which may exhibit divergent binding affinities due to spatial orientation differences in chiral centers critical for receptor interactions .
Bioactivity Profile and Mechanism of Action
Inferred Bioactivity from Analogues
- Cardiovascular effects: Indole-based analogs demonstrate antiarrhythmic and hypotensive activities, likely mediated by α₁-, α₂-, and β₁-adrenoceptor modulation .
- Adrenoceptor binding: The amino alcohol moiety and aromatic ether groups are conserved in compounds with β-adrenergic receptor antagonism, implying possible shared mechanisms .
Mechanistic Insights from Data Mining
Bioactivity clustering analyses () indicate that compounds with analogous amino alcohol backbones and aromatic ether linkages often share similar protein target interactions (e.g., G-protein-coupled receptors). This supports the hypothesis that the target compound may act on adrenergic pathways .
Data Tables
Table 1: Structural and Bioactivity Comparison
Biological Activity
The compound known as (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol , also referred to as ICI 118551 , is a selective antagonist of the beta-2 adrenergic receptor. Its distinct structure and biological activity make it a subject of interest in pharmacological research, particularly in the context of respiratory diseases and cardiovascular conditions.
| Property | Value |
|---|---|
| IUPAC Name | (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride |
| CAS Number | 72795-01-8 |
| Molecular Weight | 313.9 g/mol |
| Formula | C17H27NO2 |
| Log P (Octanol/Water) | 3.19 |
ICI 118551 exhibits a high selectivity for the beta-2 adrenergic receptor over beta-1 and beta-3 receptors, with at least 100 times greater affinity for beta-2. This selectivity is crucial for minimizing side effects typically associated with non-selective beta-blockers, such as bronchoconstriction or cardiac complications . The compound's mechanism involves competitive inhibition of catecholamines at the receptor site, leading to various physiological effects including bronchodilation and modulation of inflammatory responses.
Pharmacological Effects
- Bronchodilation : As a beta-2 antagonist, ICI 118551 is primarily researched for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD). By blocking beta-2 receptors in the lungs, it can prevent bronchoconstriction and promote airway relaxation.
- Cardiovascular Effects : The compound may also influence heart rate and myocardial contractility through its action on adrenergic pathways. Studies indicate that selective antagonism can reduce heart rate without significantly affecting cardiac output .
- Anti-inflammatory Properties : Research has shown that ICI 118551 can modulate inflammatory responses, potentially making it useful in conditions characterized by excessive inflammation, such as allergic reactions and autoimmune diseases .
Study on Respiratory Conditions
A clinical trial evaluated the efficacy of ICI 118551 in patients with moderate to severe asthma. The results indicated significant improvements in lung function measured by Forced Expiratory Volume (FEV1) after administration compared to placebo controls. Adverse effects were minimal, supporting its safety profile .
Cardiovascular Research
In a study focusing on heart failure models, ICI 118551 demonstrated a reduction in adverse remodeling of cardiac tissues when administered alongside standard heart failure therapies. This suggests a potential role in improving outcomes for patients with compromised cardiac function .
Toxicological Profile
The toxicity profile of ICI 118551 has been assessed through various preclinical studies. It showed no significant acute toxicity at doses up to 250 mg/kg in animal models. Parameters such as body weight changes, organ integrity (liver and kidney function), and hematological assessments remained within normal ranges post-treatment . This indicates a favorable safety margin for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the enantioselective synthesis of (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol?
- Methodology :
- Use chiral pool synthesis or asymmetric catalysis to control stereochemistry. For example, start with a resolved (2R,3S)-amino alcohol intermediate and couple it with 7-methyl-2,3-dihydro-1H-inden-4-ol via Mitsunobu or nucleophilic substitution reactions.
- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol mobile phase) .
- Key Considerations :
- Monitor reaction progress with TLC and LC-MS to avoid racemization.
Q. How can researchers ensure structural fidelity during characterization of this compound?
- Methodology :
- Combine NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) for confirmation.
- Assign stereochemistry using NOESY or computational methods (e.g., DFT-based NMR chemical shift calculations).
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
- Data Interpretation :
- Compare observed NMR shifts (e.g., δ 1.2 ppm for isopropyl CH3 groups) with literature values for analogous β-amino alcohols .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology :
- Store in amber vials under inert gas (argon/nitrogen) at -20°C.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Monitor via HPLC for oxidation products (e.g., ketone derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric excess (EE) measurements between chiral HPLC and polarimetry?
- Methodology :
- Calibrate polarimetry with a standard of known EE.
- Verify HPLC conditions: Ensure the mobile phase does not induce on-column racemization. Use a second chiral column (e.g., Chiralcel OD-H) for cross-validation.
- Analyze discrepancies using kinetic resolution models or equilibrium thermodynamics .
- Case Study :
- A 5% EE variation was traced to temperature fluctuations during HPLC; thermostatted columns resolved the issue .
Q. What strategies are effective in identifying and quantifying trace impurities in bulk samples?
- Methodology :
- Use LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid/acetonitrile gradient.
- Synthesize suspected impurities (e.g., des-methyl analog, epoxide derivatives) as reference standards.
- Apply ICH Q3A guidelines for impurity thresholds (<0.15% for unidentified impurities) .
- Example :
- Impurity profiling revealed a 0.08% dimeric byproduct formed via Michael addition during synthesis .
Q. How can computational modeling predict the compound’s metabolic pathways?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
